1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine
Description
1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is a disubstituted piperazine derivative featuring a 3-chlorobenzyl group at position 1 and a 3-ethoxy-4-methoxybenzyl group at position 4 of the piperazine ring. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (ethoxy, methoxy) substituents, which influence its electronic, steric, and pharmacokinetic properties.
Properties
Molecular Formula |
C21H27ClN2O2 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27ClN2O2/c1-3-26-21-14-18(7-8-20(21)25-2)16-24-11-9-23(10-12-24)15-17-5-4-6-19(22)13-17/h4-8,13-14H,3,9-12,15-16H2,1-2H3 |
InChI Key |
WHGGCLFYCQOYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves the reaction of 1-(3-chlorobenzyl)piperazine with 3-ethoxy-4-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Research indicates that 1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine exhibits several key biological activities:
- Histamine H1 Receptor Antagonism : The compound has been shown to effectively block histamine H1 receptors, which suggests potential applications in treating allergic conditions by alleviating symptoms related to histamine release, such as inflammation and allergic responses.
- Anti-inflammatory Properties : Studies have highlighted its anti-inflammatory effects, positioning it as a candidate for further therapeutic development in managing inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the applications and effectiveness of this compound:
- Allergic Response Mitigation : A study demonstrated that administration of 1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine significantly reduced symptoms in animal models subjected to allergens, highlighting its potential as an antihistaminic agent.
- Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its use in treating conditions characterized by chronic inflammation.
These case studies provide empirical support for the therapeutic potentials of the compound.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Substituents : Position 4 has a 3,4,5-trimethoxybenzyl group instead of 3-ethoxy-4-methoxybenzyl.
- Impact: The trimethoxy substitution increases electron density and steric bulk compared to the ethoxy-methoxy combination.
1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine
- Substituents : A 4-ethylbenzyl group replaces the 3-chlorobenzyl, and position 4 has a simpler 3-methoxybenzyl.
1-(3-Chlorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
- Substituents : Position 4 features a benzodioxolylmethyl group (7-methoxy-1,3-benzodioxole).
- However, the benzodioxole group is prone to metabolic oxidation, which could shorten half-life .
Receptor Affinity
- Sigma-1 Receptor Agonists : Compared to SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine), the target compound’s ethoxy-methoxybenzyl group may offer a balance between lipophilicity and metabolic stability, though SA4503’s bulkier substituents confer higher sigma-1 selectivity .
- Cytochrome P450 Inhibition : Unlike 4-(3-chlorobenzyl)morpholine derivatives (e.g., compound 10 in ), which show selectivity for CYP2A13, the target compound’s benzylpiperazine core may favor interactions with CYP3A4 or CYP2D6 due to its larger substituents .
Pharmacokinetic Properties
- Lipophilicity : The ethoxy group in the target compound increases logP compared to methoxy-only analogues (e.g., 4-methoxybenzyl derivatives), enhancing membrane permeability but risking higher plasma protein binding .
- Metabolic Stability: The chloro substituent may slow hepatic clearance via cytochrome P450 enzymes compared to non-halogenated analogues like 1-(4-methylbenzyl)-4-(3-methoxybenzyl)piperazine .
Comparative Data Table
Biological Activity
1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C21H27ClN2O2
- Molecular Weight : 374.9 g/mol
- CAS Number : Specific to the compound's derivatives, such as 1-(2-chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and apoptosis. Specifically, it has been shown to inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP leads to increased apoptosis in cancer cells, particularly those with deficiencies in homologous recombination repair pathways .
Anticancer Activity
Research indicates that 1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine exhibits significant anticancer properties. The following table summarizes key findings from various studies:
Case Studies
- Human Breast Cancer Cells : In a study published by MDPI, compounds similar to 1-(3-Chlorobenzyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine demonstrated an IC50 value of 18 μM against human breast cancer cells. The study highlighted the compound's ability to enhance the cleavage of PARP1 and increase phosphorylation of H2AX, indicating effective DNA damage response mechanisms .
- Colon Cancer Models : Another investigation focused on piperazine derivatives showed that certain compounds could induce mitotic arrest in colon cancer cells. This effect is linked to alterations in microtubule dynamics, which are critical for cell division .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
